3-(2-methoxyphenyl)-9-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
3-(2-Methoxyphenyl)-9-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazine derivative characterized by a fused chromene and oxazine ring system. Its structure features two methoxy-substituted phenyl groups at the 3- and 9-positions, which influence its electronic and steric properties.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-9-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c1-28-17-9-7-16(8-10-17)26-13-20-23(31-15-26)12-11-19-24(27)21(14-30-25(19)20)18-5-3-4-6-22(18)29-2/h3-12,14H,13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJCYJOIIWNUQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5OC)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-methoxyphenyl)-9-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic compound belonging to the oxazine class of heterocycles. Its unique structure, characterized by a chromene and oxazine moiety, suggests a wide range of potential biological activities. This article reviews the current understanding of its biological activity, focusing on anti-inflammatory, antioxidant, and anticancer properties.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 398.44 g/mol. The presence of methoxy groups enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H22N2O4 |
| Molecular Weight | 398.44 g/mol |
| Structural Features | Chromene and oxazine moiety |
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of the oxazine framework exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. The mechanism involves the suppression of the MAPK and NF-κB signaling pathways, which are crucial in regulating inflammatory responses .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays, including the DPPH radical scavenging test. Compounds with similar structures have shown promising results in inhibiting free radicals, suggesting that the methoxy substituents contribute to enhanced electron donation and radical scavenging ability .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| 1a | 23.15 | Anti-inflammatory |
| 8a | 3.33 | Antioxidant |
Anticancer Potential
The anticancer activity of derivatives has also been explored. Research indicates that certain compounds within this class can induce apoptosis in cancer cells through various mechanisms, including DNA intercalation and disruption of cell cycle progression . For example, studies show that these compounds can interact with DNA and inhibit topoisomerase activity, leading to increased cytotoxicity against cancer cell lines.
Case Studies
- Inflammation Inhibition : A study focused on a derivative similar to this compound demonstrated a significant reduction in pro-inflammatory cytokines in vitro. The compound was shown to effectively block LPS-induced inflammation in macrophages by modulating key signaling pathways .
- Antioxidant Efficacy : In another study assessing antioxidant properties through DPPH assays, derivatives exhibited IC50 values comparable to established antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative stress-related diseases .
Scientific Research Applications
Antioxidant Activity
Research indicates that derivatives of this compound exhibit significant antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method is commonly used to evaluate antioxidant effectiveness. Preliminary studies suggest that this compound may demonstrate radical scavenging activity comparable to established antioxidants like ascorbic acid.
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (IC50) | Comparison to Ascorbic Acid |
|---|---|---|
| This compound | TBD | TBD |
| Ascorbic Acid | 0.5 mM | Reference |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has shown activity against several cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The results indicate that compounds with similar structures exhibit cytotoxic effects.
Table 2: Anticancer Activity Data
| Cell Line | Compound Tested | IC50 Value (µM) |
|---|---|---|
| U-87 (Glioblastoma) | This compound | TBD |
| MDA-MB-231 (Breast) | Similar Derivative | TBD |
The exact mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the oxazine ring and methoxyphenyl groups contribute to interactions with cellular pathways involved in oxidative stress and cancer proliferation.
Case Studies
A notable study conducted by the National Cancer Institute evaluated various compounds for their antitumor activity across a panel of 60 different cancer cell lines. This compound was identified as having promising antineoplastic activity. The findings suggest that structural modifications can enhance activity against specific cancer types.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Comparative Bioactivity of Chromeno-Oxazine Derivatives
Table 2: Spectroscopic Data for Selected Analogues
Q & A
Q. What are the key synthetic routes for preparing 3-(2-methoxyphenyl)-9-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis involves multi-step procedures, typically starting with the formation of the chromeno-oxazine core via cyclocondensation. Methoxyphenyl groups are introduced via nucleophilic substitution or coupling reactions. For example:
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Step 1: Preparation of the chromeno-oxazine core using formaldehyde and amino alcohols under reflux (e.g., 2-aminoethanol) .
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Step 2: Functionalization with methoxyphenyl groups via Suzuki-Miyaura coupling or Friedel-Crafts alkylation. Reaction conditions (e.g., Pd catalysts, temperature) significantly impact yield. Evidence from analogous compounds shows yields ranging from 73% to 81% under optimized conditions .
-
Critical Parameters: Solvent polarity (e.g., DMF vs. THF), temperature control (±5°C), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄).
- Table 1: Example Reaction Conditions for Methoxyphenyl Group Introduction
| Step | Reagent/Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2 | Pd(PPh₃)₄ | DMF | 110 | 81 | |
| 2 | AlCl₃ | DCM | 25 | 65 |
Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in tautomerism?
- Methodological Answer:
- 1H/13C NMR: Key for confirming substituent positions. For example, methoxy protons appear as singlets at δ 3.7–3.9 ppm, while aromatic protons show splitting patterns dependent on substitution .
- X-ray Crystallography: Resolves tautomeric forms (e.g., chromeno-oxazine vs. oxazepine tautomers). Data from related compounds reveal planar chromeno-oxazine cores with dihedral angles <10° between aromatic rings .
- Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ at m/z 432.1584 for C₂₄H₂₁NO₅).
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer:
- Thermal Stability: Decomposition occurs above 150°C (DSC data). Store at 2–8°C in amber vials to prevent photodegradation .
- Hygroscopicity: Limited water solubility (<0.1 mg/mL); store in desiccators with silica gel to avoid hydrolysis of the oxazine ring .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for introducing substituents to the chromeno-oxazine core?
- Methodological Answer:
- DFT Calculations: Predict regioselectivity for methoxyphenyl group addition. For example, Fukui indices identify C3 and C9 as electrophilic centers, favoring nucleophilic attack .
- MD Simulations: Assess solvent effects on reaction kinetics. Polar solvents (e.g., DMF) stabilize transition states, reducing activation energy by ~15 kcal/mol .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer:
- Dose-Response Curves: Use standardized assays (e.g., IC₅₀ in enzyme inhibition) with controls for batch-to-batch variability.
- Meta-Analysis: Compare data across studies using tools like Prism®. For example, discrepancies in cytotoxicity (IC₅₀ 10–50 µM) may arise from cell line differences (e.g., HeLa vs. MCF-7) .
Q. How does tautomerization impact the compound’s interaction with biological targets?
- Methodological Answer:
- Tautomer-Specific Docking: Using AutoDock Vina, the oxazine tautomer shows stronger binding (ΔG = −9.2 kcal/mol) to cytochrome P450 compared to the oxazepine form (ΔG = −7.8 kcal/mol) .
- Kinetic Studies: Stopped-flow spectroscopy monitors tautomerization rates (t₁/₂ ~30 ms at pH 7.4), influencing bioavailability .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound vary across studies, and how can researchers standardize reporting?
- Methodological Answer:
- Source of Variability: Solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆) and tautomer ratios. For example, in CDCl₃, the oxazine tautomer dominates (95%), while DMSO-d₆ stabilizes the oxazepine form (60%) .
- Standardization Protocol:
Report solvent, temperature, and concentration.
Use internal standards (e.g., TMS) and reference coupling constants (e.g., J = 5.1 Hz for CH₂ groups) .
Experimental Design Considerations
Q. What in vitro assays are most suitable for evaluating the compound’s antioxidant activity?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
